Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate is an organic compound that features a complex structure with a thiophene ring, a benzyl group, and a benzoate ester
Mechanism of Action
Target of Action
Thiophene derivatives, a key component of this compound, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that thiophene derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Carbamate Intermediate: This step involves the reaction of 2-(thiophen-3-yl)benzylamine with methyl 4-isocyanatobenzoate under controlled conditions to form the benzyl carbamate intermediate.
Esterification: The intermediate is then subjected to esterification with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the ester or carbamate groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Bromine in carbon tetrachloride at low temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Corresponding alcohols or amines.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes due to the electronic properties of the thiophene ring.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(thiophen-2-yl)benzyl)carbamoyl)benzoate
- Methyl 4-((2-(furan-3-yl)benzyl)carbamoyl)benzoate
- Methyl 4-((2-(pyridin-3-yl)benzyl)carbamoyl)benzoate
Uniqueness
Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
methyl 4-[(2-thiophen-3-ylphenyl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-24-20(23)15-8-6-14(7-9-15)19(22)21-12-16-4-2-3-5-18(16)17-10-11-25-13-17/h2-11,13H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQZVXJDBJJQJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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